1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine
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Overview
Description
1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine is a compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazine derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine can be achieved through various synthetic routes. One common method involves the reaction of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core . The reaction conditions typically involve the use of bromohydrazone, triazinium dicyanomethylide, or transition metal-mediated synthesis . Industrial production methods may involve multistep synthesis and optimization of reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to inhibit specific enzymes and proteins involved in disease pathways . Additionally, it has been investigated for its antiviral, anticancer, and anti-inflammatory properties .
Mechanism of Action
The mechanism of action of 1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain kinases and enzymes, thereby modulating cellular signaling pathways . This inhibition can lead to the suppression of disease-related processes, such as tumor growth or viral replication .
Comparison with Similar Compounds
1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include other pyrrolo[2,1-f][1,2,4]triazine derivatives, such as remdesivir and brivanib alaninate . These compounds share the pyrrolo[2,1-f][1,2,4]triazine core but differ in their substituents and overall biological activities .
Properties
Molecular Formula |
C10H14N4O |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine |
InChI |
InChI=1S/C10H14N4O/c1-7(11)3-8-4-9-10(15-2)12-6-13-14(9)5-8/h4-7H,3,11H2,1-2H3 |
InChI Key |
SCXQKVCWGKVMGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CN2C(=C1)C(=NC=N2)OC)N |
Origin of Product |
United States |
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